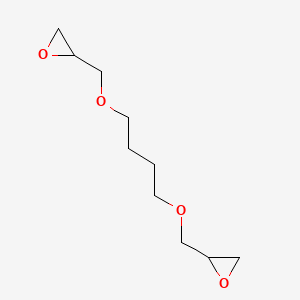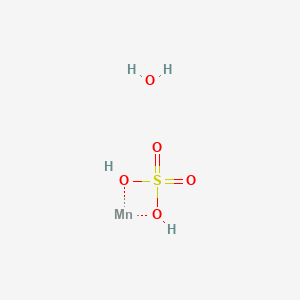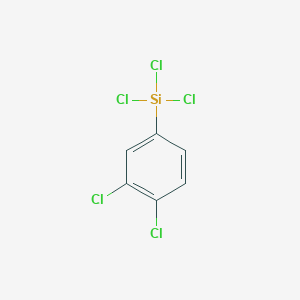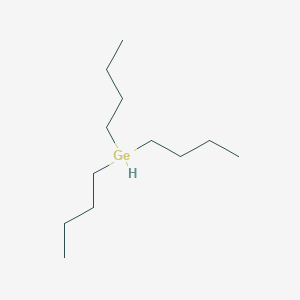
Bis(pentane-2,4-dionato-O,O')magnesium
Vue d'ensemble
Description
. It is a coordination complex where magnesium is bonded to two acetylacetonate ligands. This compound is widely used in various fields due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(pentane-2,4-dionato-O,O’)magnesium can be synthesized through the reaction of magnesium salts with acetylacetone. One common method involves the reaction of magnesium chloride with acetylacetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of bis(pentane-2,4-dionato-O,O’)magnesium often involves the use of magnesium oxide or magnesium hydroxide as starting materials. These are reacted with acetylacetone in a solvent system, followed by purification steps such as recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(pentane-2,4-dionato-O,O’)magnesium undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the acetylacetonate ligands are replaced by other ligands.
Coordination Reactions: It can form coordination complexes with other metal ions or organic molecules.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other diketones or ligands that can displace the acetylacetonate ligands.
Coordination Reactions: These reactions often involve the use of metal salts or organic ligands in an appropriate solvent.
Oxidation and Reduction Reactions: These reactions may require oxidizing or reducing agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new metal acetylacetonate complexes, while coordination reactions can produce mixed-ligand complexes .
Applications De Recherche Scientifique
Bis(pentane-2,4-dionato-O,O’)magnesium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of bis(pentane-2,4-dionato-O,O’)magnesium involves its ability to coordinate with other molecules and ions. The acetylacetonate ligands provide a stable environment for the magnesium ion, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(pentane-2,4-dionato-O,O’)zinc
- Bis(pentane-2,4-dionato-O,O’)copper
- Bis(pentane-2,4-dionato-O,O’)nickel
Uniqueness
Bis(pentane-2,4-dionato-O,O’)magnesium is unique due to its specific coordination chemistry and the stability provided by the acetylacetonate ligands. Compared to similar compounds, it offers distinct reactivity and stability profiles, making it suitable for specific applications in catalysis, material science, and biological research .
Propriétés
IUPAC Name |
magnesium;(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Mg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTIAGQCYPCKFX-FDGPNNRMSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14MgO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14024-56-7 | |
| Record name | Bis(pentane-2,4-dionato-O,O')magnesium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(pentane-2,4-dionato-O,O')magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















